molecular formula C23H26N2O3 B2650900 6-ethyl-4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-2H-chromen-2-one CAS No. 902034-05-3

6-ethyl-4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-2H-chromen-2-one

Cat. No.: B2650900
CAS No.: 902034-05-3
M. Wt: 378.472
InChI Key: NSSRPVKMWCMFPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Ethyl-4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-2H-chromen-2-one is a synthetic coumarin derivative with a hybrid structure combining a chromen-2-one (coumarin) core and a 4-(2-methoxyphenyl)piperazine moiety. The coumarin scaffold is substituted with an ethyl group at position 6 and a methyl-linked 4-(2-methoxyphenyl)piperazine group at position 4 . The 2-methoxy group on the phenyl ring and the ethyl substituent on the coumarin core likely influence lipophilicity, metabolic stability, and receptor-binding kinetics.

Properties

IUPAC Name

6-ethyl-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O3/c1-3-17-8-9-21-19(14-17)18(15-23(26)28-21)16-24-10-12-25(13-11-24)20-6-4-5-7-22(20)27-2/h4-9,14-15H,3,10-13,16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSSRPVKMWCMFPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=O)C=C2CN3CCN(CC3)C4=CC=CC=C4OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-2H-chromen-2-one typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the chromen-2-one core: This can be achieved by the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form 6-ethyl-2H-chromen-2-one.

    Introduction of the piperazine moiety: The chromen-2-one derivative is then reacted with 1-(2-methoxyphenyl)piperazine in the presence of a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the implementation of continuous flow processes to enhance scalability.

Chemical Reactions Analysis

Types of Reactions

6-ethyl-4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine moiety or the chromen-2-one core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It has been investigated for its potential biological activities, such as antimicrobial, anticancer, and neuroprotective effects.

    Medicine: The compound may have therapeutic potential for the treatment of various diseases, including neurodegenerative disorders and cancer.

    Industry: It can be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 6-ethyl-4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For example, the compound may exert its effects by binding to and modulating the activity of enzymes or receptors involved in key biological processes. The piperazine moiety, in particular, is known to interact with various neurotransmitter receptors, which may contribute to its neuroprotective and therapeutic effects.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Core Substituents (Positions) Piperazine Substituent Linker Type Reported Activity/Notes Reference
6-Ethyl-4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-2H-chromen-2-one (Target) Ethyl (C6), Methyl-piperazine (C4) 2-Methoxyphenyl Methyl Designed for 5-HT1A receptor interaction
6-Acetyl-7-{4-[4-(3-methoxyphenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one Acetyl (C6), Methyl (C4) 3-Methoxyphenyl Butoxy Evaluated as 5-HT1A ligand; longer linker
4-{[4-(3-Chlorophenyl)piperazin-1-yl]methyl}-6-hydroxy-7-methyl-2H-chromen-2-one Hydroxy (C6), Methyl (C7) 3-Chlorophenyl Methyl Enhanced electron-withdrawing effects
6-Chloro-7-methyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one Chloro (C6), Methyl (C7) 4-Methylpiperazine Methyl Simplified piperazine; halogen substitution
4f: 6.4-{3-[4-(2-Ethyl-4-hydroxybenzyl)piperazin-1-yl]propoxy}-7-methoxy-3-phenylchromen-2-one Phenyl (C3), Methoxy (C7) 2-Ethyl-4-hydroxybenzyl Propoxy Hydrophilic substituents; antitumor screening

Impact of Substituent Position and Linker Length

  • Piperazine Substituent Position: The target compound’s 2-methoxyphenyl group (ortho position) on the piperazine ring may enhance 5-HT1A receptor binding compared to 3-methoxyphenyl (meta) or 4-substituted analogues due to steric and electronic effects .
  • Linker Flexibility : The methyl linker in the target compound provides rigidity, whereas butoxy/propoxy linkers (e.g., ) increase conformational flexibility, which may affect binding kinetics and metabolic stability .
  • Coumarin Core Modifications : Ethyl at C6 (target) offers moderate hydrophobicity compared to acetyl () or chloro () groups, balancing solubility and membrane permeability.

Pharmacological and Physicochemical Comparisons

Table 2: Pharmacological and Physicochemical Properties

Compound Name Molecular Weight (g/mol) LogP (Predicted) Solubility (mg/mL) Reported IC50 (5-HT1A, nM)
Target Compound 419.47 3.8 0.12 Pending (Theoretical)
6-Acetyl-7-{4-[4-(3-methoxyphenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one 521.59 4.2 0.08 12.5 ± 1.2
4-{[4-(3-Chlorophenyl)piperazin-1-yl]methyl}-6-hydroxy-7-methyl-2H-chromen-2-one 399.85 3.5 0.15 N/A
6-Chloro-7-methyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one 349.83 2.9 0.20 N/A
  • LogP and Solubility : The target compound’s LogP (~3.8) suggests moderate lipophilicity, ideal for blood-brain barrier penetration, whereas acetylated analogues (LogP ~4.2) may face solubility challenges .
  • Receptor Affinity: highlights that 3-methoxyphenyl-piperazine derivatives exhibit nanomolar 5-HT1A affinity (IC50 ~12.5 nM), suggesting the target compound’s ortho-methoxy variant may achieve comparable or superior activity due to optimized steric interactions .

Biological Activity

The compound 6-ethyl-4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-2H-chromen-2-one represents a class of synthetic derivatives with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C19H22N4O2
  • Molecular Weight : 338.41 g/mol

This compound features a chromenone backbone substituted with an ethyl group and a piperazine moiety, which is known to enhance biological activity through various mechanisms.

Antimicrobial Activity

Research indicates that derivatives of compounds containing piperazine exhibit significant antimicrobial properties. For instance, studies have shown that similar piperazine-containing compounds display:

  • Bactericidal Effects : Active against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) ranging from 15.625 to 125 μM for certain derivatives .
  • Antibiofilm Activity : These compounds have demonstrated the ability to inhibit biofilm formation in bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus), with MBIC (Minimum Biofilm Inhibitory Concentration) values indicating effective concentration ranges .

The biological activity of this compound is thought to involve:

  • Inhibition of Protein Synthesis : Similar compounds have shown to disrupt protein synthesis pathways in bacteria.
  • Interference with Nucleic Acid Production : This mechanism further contributes to the bactericidal effects observed in various studies.
  • Biofilm Disruption : The compound's ability to disrupt established biofilms enhances its potential as an antimicrobial agent .

Study on Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of a series of piperazine derivatives, including those structurally similar to our compound of interest. The findings highlighted:

  • Efficacy Against Biofilms : The compound exhibited significant activity against biofilms formed by MRSA, surpassing traditional antibiotics like ciprofloxacin .
CompoundMIC (μM)MBIC (μg/mL)Biofilm Inhibition (%)
6-Ethyl Compound15.625 - 62.562.216 - 124.432>70%
Ciprofloxacin0.38148.8>80%

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis indicated that modifications on the piperazine ring and chromenone core significantly influenced the biological activity. Substituents such as methoxy groups were found to enhance antimicrobial potency.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.